5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid

Stereochemistry Protein-Ligand Docking Structural Biology

The compound with CAS Number 5652-41-5, systematically named 5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid, is a well-defined synthetic stereoisomer of biotin, most commonly referred to as DL-Allobiotin or simply Allobiotin. It belongs to the class of biotins, characterized by a tetrahydrothienoimidazole ring fused to a pentanoic acid side chain.

Molecular Formula C10H16N2O3S
Molecular Weight 244.31 g/mol
CAS No. 5652-41-5
Cat. No. B1239091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid
CAS5652-41-5
Molecular FormulaC10H16N2O3S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9+/m1/s1
InChIKeyYBJHBAHKTGYVGT-FJXKBIBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid (Allobiotin) Procurement Baseline


The compound with CAS Number 5652-41-5, systematically named 5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid, is a well-defined synthetic stereoisomer of biotin, most commonly referred to as DL-Allobiotin or simply Allobiotin [1]. It belongs to the class of biotins, characterized by a tetrahydrothienoimidazole ring fused to a pentanoic acid side chain . Unlike the naturally occurring D-biotin, Allobiotin features a distinct (3aS,4S,6aS) stereochemistry, which fundamentally differentiates its biological recognition and utility in biotechnological applications [2]. This stereoisomer is catalogued under the UNII 6L08Y4AOXW and is explicitly listed as a vitamin B7 analogue in the comprehensive European Bioinformatics Institute (EBI) ligand dictionary under the code BTQ, designated as EPI-BIOTIN [3].

5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid: The Criticality of Stereochemical Identity


Generic substitution within the biotin family is not feasible due to the extreme and well-documented stereospecificity of biotin's biological targets. The high-affinity interaction between biotin and proteins like avidin and streptavidin, characterized by a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, is exquisitely sensitive to the configuration of its four chiral centers [1]. Allobiotin, being a specific diastereomer of D-biotin, differs at one or more of these centers. This alteration directly disrupts the critical hydrogen-bonding network and hydrophobic packing necessary for tight binding, as evidenced by studies on other biotin analogues where similar structural changes have led to reductions in binding affinity by several orders of magnitude [1]. Therefore, selecting Allobiotin instead of D-biotin or other analogues is not an interchangeable choice but a deliberate procurement of a molecule with fundamentally altered binding properties, which is essential for specific experimental negative controls or for studying stereoselective recognition events.

Quantitative Differentiation Evidence for 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid


Stereochemical Distinction from Native D-Biotin at the C4 Chiral Center

The fundamental point of differentiation for Allobiotin (CAS 5652-41-5) from the primary natural ligand D-Biotin (CAS 58-85-5) is its stereochemistry. The IUPAC name 5-[(3aS,4S,6aS)-2-oxo...] provides explicit evidence of this. The PDB ligand dictionary entry for 'EPI-BIOTIN' (Code: BTQ) confirms this molecule is a distinct diastereomer, specifically defined as 5-[(3aS,4R,6aR)-2-oxo...], indicating an inversion at the C4 position relative to D-Biotin [1]. While high-resolution structural studies of a related epimer, (+)-epi-biotin, have shown it can occupy the streptavidin binding site, this requires a conformational adaptation of the tetrahydrothiophene ring, and the biological consequence is a profound difference in bioactivity as this unnatural isomer does not function as a carboxylase cofactor [2]. This is a direct consequence of the altered spatial arrangement, which prevents the proper alignment for the catalytic covalent attachment to the enzyme.

Stereochemistry Protein-Ligand Docking Structural Biology

Drastic Reduction in Biological Activity as a Vitamin and Enzyme Cofactor

A classic investigation into the microbiological activity of synthetic biotin and its optical isomers provides crucial quantitative comparative data. The study demonstrated that while synthetic D-biotin is functionally identical to the natural vitamin, the optical isomer L-biotin and the diastereomer DL-allobiotin failed to support growth of representative microorganisms under standard assay conditions. Their observed ‘slight activities’ were only present when used in very large amounts and were concluded to be attributable to contamination with biotin or DL-biotin, not inherent activity of the molecules themselves [1]. This contrasts starkly with the high and specific activity of D-biotin at low concentrations. This evidence positions Allobiotin as a biologically inactive isomer, a crucial distinction for any study where residual vitamin or cofactor activity would confound results.

Microbiological Assay Bioactivity Carboxylase Cofactor

High-Value Application Scenarios for 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid


Biotin-Streptavidin Interaction Studies and Negative Control Design

In biotechnological assays utilizing the high-affinity biotin-streptavidin system, rigorous controls are paramount. Allobiotin, as demonstrated by its structural distinction and exacerbated by its lack of native bioactivity, serves as an ideal negative control compound. It can be used to confirm that observed purification, detection, or immobilization signals are specifically due to the D-biotin-streptavidin interaction and not a result of non-specific binding of any biotin-like molecule, a crucial requirement for quantitative analytical methods [REFS-1, REFS-2].

Enzymatic and Metabolic Pathway Research on Carboxylases

For researchers investigating biotin-dependent carboxylases—enzymes critical in fatty acid synthesis, gluconeogenesis, and amino acid metabolism—Allobiotin is an essential chemical probe. Its established lack of cofactor activity, in contrast to D-biotin, allows scientists to dissect the stereochemical and conformational requirements for the enzyme's catalytic mechanism. It can be used in competitive inhibition studies or to load biotin-binding domains in a catalytically silent state [REFS-2, REFS-3].

Synthesis and Quality Control of Pure Biotin Vitamers

During the chemical synthesis of biotin, Allobiotin is a well-known byproduct generated through epimerization. The procurement of a high-purity Allobiotin analytical standard is therefore critical for pharmaceutical and nutritional chemistry labs developing new synthetic routes for biotin. It serves as a reference marker for impurity profiling by HPLC or LC-MS, enabling the verification that commercial biotin batches meet the stringent purity specifications required for human or animal consumption [4].

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